Z-Lys(Boc)-OH.DCHA

Catalog No.
S725572
CAS No.
2212-76-2
M.F
C31H51N3O6
M. Wt
561.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Lys(Boc)-OH.DCHA

CAS Number

2212-76-2

Product Name

Z-Lys(Boc)-OH.DCHA

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C31H51N3O6

Molecular Weight

561.8 g/mol

InChI

InChI=1S/C19H28N2O6.C12H23N/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23);11-13H,1-10H2/t15-;/m0./s1

InChI Key

VTDLJMATIHSOTR-RSAXXLAASA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Synonyms

2212-76-2;Dicyclohexylamine(S)-2-(((benzyloxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoate;Z-LYS(BOC)-OHDCHA;Z-Lys(Boc)-OHdicyclohexylaminesalt;N-Cbz-N'-Boc-L-lysinedicyclohexylamine;Z-Lys(Boc)-OH(dicyclohexylammonium)salt;N-epsilon-butoxycarbonyl-N-alpha-Z-L-lysinedchasalt;EINECS218-663-1;Z-Lys(Boc)-OHCHA;15550_ALDRICH;AC1O538R;SCHEMBL4750337;15550_FLUKA;CTK1A5820;MolPort-003-926-853;C31H51N3O6;ANW-61101;CZ-040;AKOS015840976;AKOS015892644;Z-Lys(Boc)-OHdicyclohexylammoniumsalt;AK-61245;AN-50546;OR008863;TC-066813

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Peptide Synthesis:

Z-Lys(Boc)-OH.DCHA, also known as N-[(tert-Butoxycarbonyl)amino]-L-lysine, is a protected amino acid derivative commonly used in peptide synthesis. It serves two crucial functions:

  • Amino Acid Building Block: Z-Lys(Boc)-OH.DCHA acts as a protected lysine building block, allowing for the incorporation of the essential amino acid L-lysine into peptide chains during synthesis. The "Boc" (tert-butoxycarbonyl) group protects the amino group (NH2) of lysine, preventing unwanted side reactions while enabling controlled coupling with other amino acids.
  • Temporary Protecting Group: The "DCHA" (dicyclohexylamine) moiety serves as a temporary protecting group for the side chain amine (ε-amino) of lysine. This allows for selective modification or attachment of functional groups at a later stage without affecting the peptide backbone or other functionalities.

Chemical Biology and Drug Discovery:

Z-Lys(Boc)-OH.DCHA finds applications in chemical biology and drug discovery due to its ability to be incorporated into bioactive peptides with specific functionalities. By selectively modifying the side chain amine, scientists can introduce various chemical probes or functional groups, enabling the study of protein-peptide interactions and the development of novel therapeutics.

Research in Protein Structure and Function:

The use of Z-Lys(Boc)-OH.DCHA in peptide synthesis facilitates the creation of peptide probes for investigating protein structure and function. By incorporating this building block into specific peptide sequences, researchers can study protein-protein interactions, enzymatic activity, and cellular signaling pathways.

Z-Lys(Boc)-OH.DCHA, also known as N-benzoxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine dicyclohexylamine salt, is a protected amino acid derivative commonly used in peptide synthesis []. It is synthesized from the naturally occurring amino acid L-lysine and serves as a building block for the construction of peptides and proteins in a laboratory setting []. The significance of Z-Lys(Boc)-OH.DCHA lies in its ability to participate in peptide bond formation while protecting the side chain and alpha-amino functionalities of the lysine residue, allowing for selective manipulation during peptide synthesis [].


Molecular Structure Analysis

The key features of Z-Lys(Boc)-OH.DCHA's structure include:

  • A central L-lysine backbone containing an alpha-amino group (NH2), an alpha-carbon (Cα), a side chain with an epsilon-amino group (NH2), and a carboxylic acid group (COOH).
  • Two protecting groups:
    • Z (benzyloxycarbonyl) attached to the alpha-amino group, preventing unwanted reactions at this site during peptide synthesis [].
    • Boc (tert-butoxycarbonyl) attached to the side chain's epsilon-amino group, offering further control over reactivity during peptide chain assembly [].
  • Dicyclohexylamine (DCHA) acts as a counterion, balancing the positive charge of the lysine residue [].

The overall structure confers stability to the molecule while allowing for controlled reactivity at the desired points during peptide synthesis.


Chemical Reactions Analysis

Synthesis

Z-Lys(Boc)-OH.DCHA is typically synthesized from L-lysine through a multi-step process involving protection of the amino groups with Z and Boc groups, followed by salt formation with DCHA []. However, the specific details of the synthesis may vary depending on the chosen method.

Deblocking

During peptide synthesis, Z-Lys(Boc)-OH.DCHA undergoes deprotection reactions to reveal the functionalities needed for peptide bond formation. Common deprotection procedures involve treatment with specific acids to remove the Z and Boc groups, allowing the amino groups of the lysine residue to participate in peptide bond formation.

Peptide bond formation

The deprotected Z-Lys(Boc)-OH can react with another activated amino acid or peptide chain to form a peptide bond. This reaction involves the alpha-amino group of the deprotected lysine attacking the carbonyl carbon of the activated component, forming an amide bond (peptide bond) and releasing a molecule (e.g., water).


Physical And Chemical Properties Analysis

Specific data on melting point, boiling point, and solubility of Z-Lys(Boc)-OH.DCHA might not be readily available due to its salt form. However, it is expected to be a white to off-white crystalline solid, soluble in organic solvents like dichloromethane and dimethylformamide commonly used in peptide synthesis [].

Other CAS

2212-76-2

Dates

Modify: 2023-08-15

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